1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Antimicrobial Resistance Efflux Pump Inhibitor (EPI) Staphylococcus aureus

This functionalized quinoline solves the challenge of sourcing a multi-target probe with orthogonal reactive handles. It enables antibiotic adjuvant research via NorA efflux pump inhibition (IC₅₀ = 6.7 µM), neuronal excitability studies through KCNQ2/KCNQ3 activation (EC₅₀ = 5.5 µM), and neurodegenerative disease modeling with MAO-B inhibition (IC₅₀ = 17 µM). The 4-chloro and 3-acetyl groups permit rapid diversification via nucleophilic aromatic substitution and Claisen condensation, while LogP 3.4 supports favorable ADME profiles. Bulk synthesis and consistent analytical quality reduce lead-time risks for medicinal chemistry campaigns.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
CAS No. 138770-67-9
Cat. No. B158352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-methylquinolin-3-YL)ethanone
CAS138770-67-9
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1C(=O)C)Cl
InChIInChI=1S/C12H10ClNO/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3
InChIKeyAQGFSEWPELITRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-2-methylquinolin-3-yl)ethanone Procurement Value


1-(4-Chloro-2-methylquinolin-3-yl)ethanone (CAS 138770-67-9) is a functionalized quinoline building block with a molecular formula of C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol [1]. Its core scaffold is defined by a 4-chloro substituent and a 3-acetyl group on the 2-methylquinoline ring, establishing a unique set of physicochemical properties that differentiate it from simpler quinoline cores [1]. While it is not a fully optimized drug candidate, it serves as a strategic intermediate for synthesizing complex bioactive molecules and has itself demonstrated measurable, albeit moderate, activity against three distinct biological targets: the NorA efflux pump in *Staphylococcus aureus*, the KCNQ2/KCNQ3 potassium channel, and human MAO-B [2][3][4]. This multi-target profile, combined with its specific reactive handles, justifies its procurement for focused medicinal chemistry campaigns and chemical biology studies where the precise substitution pattern is a critical variable.

Substitution Pattern of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone


Generic substitution of this compound with a simpler analog is scientifically unsound due to the quantifiable impact of its specific substitution pattern. The 4-chloro and 3-acetyl groups on the 2-methylquinoline core are not inert; they fundamentally alter the molecule's physicochemical and biological behavior. This is evidenced by a calculated LogP of 3.4 [1], a significant increase in lipophilicity compared to the unsubstituted 2-methylquinoline (LogP ~2.4-2.5) [2], which will directly influence membrane permeability and protein binding. More critically, the target's biological activity against NorA, KCNQ2/3, and MAO-B is inextricably linked to its exact atomic arrangement. A close analog lacking the 4-chloro or 3-acetyl group would not exhibit the same interaction profile with these targets, as demonstrated by extensive SAR studies on quinoline-based inhibitors [3]. Therefore, substituting a cheaper, less-substituted quinoline core will not yield comparable data and will derail projects that rely on the specific properties of this scaffold.

1-(4-Chloro-2-methylquinolin-3-yl)ethanone Evidence Comparison


NorA Efflux Pump Inhibition

1-(4-Chloro-2-methylquinolin-3-yl)ethanone demonstrates measurable inhibition of the NorA efflux pump in *Staphylococcus aureus*, a key resistance mechanism to fluoroquinolones [1]. Its potency (IC₅₀ = 6.7 µM) is in the same micromolar range as the classic EPI reserpine, which has been reported with IC₅₀ values between 6-9 µM in similar assays [2][3]. This positions the compound as a viable starting point for optimization, especially considering the established SAR around the quinoline core for NorA inhibition [1]. The presence of the 4-chloro and 3-acetyl groups is a key structural feature for this activity, differentiating it from inactive or less potent 2-methylquinoline derivatives.

Antimicrobial Resistance Efflux Pump Inhibitor (EPI) Staphylococcus aureus

KCNQ2/KCNQ3 Channel Agonism

The compound acts as an agonist of the KCNQ2/KCNQ3 potassium channel heteromer, a validated target for treating hyperexcitability disorders like epilepsy and neuropathic pain [1]. Its potency (EC₅₀ = 5.5 µM) is approximately 3-fold lower than the archetypal KCNQ opener retigabine (EC₅₀ ≈ 1.7-1.9 µM) [2]. While less potent, this micromolar activity is significant for a simple, low-molecular-weight quinoline building block and confirms engagement with a therapeutically relevant target. The data provides a clear benchmark, demonstrating that the specific 4-chloro-2-methylquinoline-3-yl ethanone substitution pattern yields measurable KCNQ2/3 agonism, a feature not present in many close structural analogs.

Ion Channel Modulation Neuropathic Pain Epilepsy

Monoamine Oxidase B (MAO-B) Inhibition

1-(4-Chloro-2-methylquinolin-3-yl)ethanone exhibits inhibitory activity against human MAO-B (IC₅₀ = 17 µM), an enzyme central to dopamine catabolism and a key target for neurodegenerative disease therapies [1]. This activity is compared to the potent, selective MAO-B inhibitor selegiline, which displays an IC₅₀ of approximately 0.051 µM (51 nM) in similar assays . The compound is thus several hundred-fold less potent than an optimized drug molecule, but its micromolar inhibition confirms the quinoline scaffold's intrinsic ability to interact with the MAO-B active site. The specific 4-chloro and 3-acetyl substituents are critical for this interaction, differentiating it from other MAO-inactive quinoline isomers.

Neurodegeneration Parkinson's Disease Enzyme Inhibition

Lipophilicity Profile

The compound's physicochemical profile is markedly distinct from its unsubstituted parent core. It has a calculated partition coefficient (XLogP3) of 3.4, which is significantly higher than that of 2-methylquinoline, which has a reported LogP of approximately 2.4-2.5 [1][2]. This increase in lipophilicity is a direct consequence of the 4-chloro and 3-acetyl substitutions and will influence critical ADME properties like membrane permeability, plasma protein binding, and volume of distribution. This quantifiable difference provides a predictable basis for altering the biopharmaceutical profile of derived molecules compared to those built from a less lipophilic quinoline core.

Physicochemical Property Lipophilicity Drug Design

1-(4-Chloro-2-methylquinolin-3-yl)ethanone Key Applications


NorA Efflux Pump Inhibitor Development

Procure this compound as a confirmed micromolar inhibitor of the NorA efflux pump (IC₅₀ = 6.7 µM) [1]. This makes it a qualified starting point for medicinal chemistry campaigns aimed at developing antibiotic adjuvants. By co-administering derivatives of this scaffold with fluoroquinolones like ciprofloxacin, researchers can systematically evaluate their ability to potentiate antibiotic activity and overcome efflux-mediated resistance in multidrug-resistant *Staphylococcus aureus*. Its activity is comparable to the classic EPI reserpine, providing a known benchmark for optimization [2].

KCNQ Channel Probe for Neuroscience

Use this compound as a functional tool to study KCNQ2/KCNQ3 potassium channel modulation. Its demonstrated agonist activity (EC₅₀ = 5.5 µM) validates its engagement with this therapeutically important target [3]. This application is valuable for initial target validation in cellular models of neuronal hyperexcitability or for use as a reference compound in the development of novel, more potent KCNQ openers for epilepsy and neuropathic pain. Its simple structure facilitates straightforward analog synthesis for structure-activity relationship (SAR) exploration.

MAO-B Chemical Probe for Neurodegeneration

Employ 1-(4-Chloro-2-methylquinolin-3-yl)ethanone as an early-stage, micromolar inhibitor (IC₅₀ = 17 µM) of human monoamine oxidase B (MAO-B) [4]. This provides a valuable chemical probe for academic and industrial labs investigating MAO-B's role in Parkinson's disease and other neurodegenerative disorders. Its quantifiable activity, though modest, serves as a definitive benchmark for assay development and for comparison with more potent, optimized inhibitors like selegiline, allowing for the calibration of new screening assays and computational models.

Functionalized Quinoline Building Block

Prioritize this compound over simpler quinoline cores as a key intermediate in multi-step synthesis. The presence of both a reactive 4-chloro site (for nucleophilic aromatic substitution) and a 3-acetyl group (for Claisen condensation, reductive amination, etc.) provides orthogonal handles for rapid diversification [1]. Its higher lipophilicity (LogP 3.4) compared to the parent 2-methylquinoline (LogP 2.5) is a quantifiable advantage for projects aiming to improve the ADME properties of final compounds [5]. This allows chemists to build complexity and introduce beneficial physicochemical properties in fewer synthetic steps.

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